![molecular formula C7H4Br2N2 B1424124 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine CAS No. 1190322-07-6](/img/structure/B1424124.png)
5,6-dibromo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Biochemical Analysis
Biochemical Properties
5,6-dibromo-1H-pyrrolo[2,3-b]pyridine has been found to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . This suggests that it interacts with these enzymes, potentially influencing their function.
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells . These effects suggest that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exhibit activity on kinase inhibition , suggesting that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, are not clearly recognized
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of pyrrolo[2,3-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5 and 6 positions of the pyrrolo[2,3-b]pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of brominating agents and solvents to meet industrial safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh₃)₄, are often used in the presence of bases like potassium carbonate (K₂CO₃) in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, nucleophilic substitution with sodium azide yields azido derivatives, while Suzuki coupling with boronic acids produces biaryl derivatives .
Scientific Research Applications
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Recent studies have shown that derivatives of pyrrolo[2,3-b]pyridine, including 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine, exhibit significant inhibitory activity against fibroblast growth factor receptors (FGFRs). These receptors are implicated in various cancers due to their role in cell proliferation and survival. For instance, a study reported that certain derivatives demonstrated potent inhibitory effects on FGFR1, FGFR2, and FGFR3, with IC50 values indicating strong potential for cancer therapy .
Table 1: FGFR Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives
Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
---|---|---|---|
4h | 7 | 9 | 25 |
This compound | TBD | TBD | TBD |
SGK-1 Kinase Inhibition
The compound has also been identified as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), which is involved in electrolyte balance and cellular proliferation. This inhibition presents therapeutic opportunities for conditions such as chronic renal disease and cardiovascular disorders . The ability to modulate SGK-1 activity may lead to novel treatments for diseases characterized by abnormal SGK-1 expression.
Synthesis of Azaindole-Based Compounds
This compound serves as a synthetic intermediate in the preparation of azaindole-based protein kinase inhibitors. The compound can be utilized in various coupling reactions to produce more complex structures that exhibit biological activity .
Table 2: Synthetic Pathways Involving this compound
Reaction Type | Conditions | Products |
---|---|---|
Suzuki Coupling | Pd catalyst in dioxane/water | Azaindole derivatives |
Bromination | Br₂ in chloroform | 3-Brominated derivatives |
Tosylation | TsCl with base | Tosylated intermediates |
Development of Anti-Cancer Agents
A notable case study involved the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives targeting FGFRs for breast cancer treatment. The lead compound demonstrated not only FGFR inhibition but also the ability to induce apoptosis in cancer cells and inhibit their migration . This highlights the potential of this compound derivatives in developing targeted cancer therapies.
Cardiovascular Disease Treatment
Another study focused on the modulation of SGK-1 activity using pyrrolo[2,3-b]pyridine derivatives. The findings suggested that these compounds could regulate electrolyte balance and cellular proliferation in renal tissues affected by SGK-1 dysregulation . This application could pave the way for new treatments for cardiovascular diseases linked to electrolyte imbalance.
Mechanism of Action
The mechanism of action of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine, particularly in medicinal applications, involves the inhibition of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling pathways plays a crucial role in various tumors. By inhibiting FGFRs, this compound can reduce cell proliferation, induce apoptosis, and inhibit migration and invasion of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5,6-Dibromo-1H-pyrrolo[2,3-b]pyridine is unique due to its dual bromination at the 5 and 6 positions, which enhances its reactivity and versatility in chemical synthesis. This dual bromination allows for selective functionalization and the creation of diverse derivatives, making it a valuable scaffold in drug discovery and material science .
Biological Activity
5,6-Dibromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a fused pyrrole and pyridine ring system with two bromine substituents at the 5 and 6 positions. Its molecular formula is , and it has a unique structure that influences its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Bromination : Introduction of bromine atoms at specific positions.
- Cyclization : Formation of the fused ring structure through cyclization reactions involving appropriate precursors.
- Functionalization : Further modifications to enhance biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Compounds in this class have shown inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression. For instance, derivatives have demonstrated IC50 values ranging from 7 to 712 nM against FGFR1–4 .
- Antimicrobial Properties : Research indicates potential antibacterial activity against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis, suggesting a role in treating infections .
Case Studies
- Anticancer Activity :
- Antimicrobial Effects :
Data Table: Summary of Biological Activities
Research Findings
Recent studies emphasize the importance of structure-activity relationships (SARs) in optimizing the biological properties of pyrrolo[2,3-b]pyridine derivatives. Modifications at various positions can enhance potency against specific targets while minimizing toxicity .
Future Directions
The ongoing research aims to:
- Develop more potent derivatives with improved selectivity for FGFRs.
- Explore additional therapeutic applications beyond oncology and infectious diseases.
- Investigate the pharmacokinetics and bioavailability of these compounds to facilitate clinical translation.
Properties
IUPAC Name |
5,6-dibromo-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDJWYBQQBSZSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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